4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
Description
Historical Context of Phthalimide-Piperazine Hybrid Compounds
The development of phthalimide-piperazine hybrid compounds traces its origins to the fundamental discoveries in heterocyclic chemistry during the mid-20th century, building upon the foundational work of Siegmund Gabriel, whose synthesis methodology established phthalimide as a crucial synthetic intermediate for amine preparation. The Gabriel synthesis, traditionally employing potassium phthalimide for the transformation of primary alkyl halides into primary amines, laid the groundwork for understanding phthalimide reactivity patterns that would later prove essential in medicinal chemistry applications.
The emergence of phthalimide derivatives as pharmacologically active entities gained significant momentum following the clinical introduction of thalidomide, lenalidomide, and pomalidomide, which demonstrated the therapeutic potential of the phthalimide scaffold in treating multiple myeloma and other hematological malignancies. These immunomodulatory drugs established phthalimide as a privileged scaffold capable of interacting with cereblon, an E3 ubiquitin ligase, thereby facilitating targeted protein degradation through the ubiquitin-proteasome system.
Concurrent developments in piperazine chemistry revealed this six-membered dinitrogen heterocycle as an exceptionally versatile pharmacophore capable of enhancing drug-like properties through improved solubility, metabolic stability, and receptor selectivity. The strategic combination of phthalimide and piperazine moieties emerged from structure-activity relationship studies demonstrating that hybrid compounds could exhibit synergistic biological activities superior to their individual components.
Recent synthetic advances have expanded the scope of phthalimide-piperazine hybrid compounds through innovative coupling strategies. Research has demonstrated that phthalimide derivatives can function as acid components in multicomponent reactions such as the Passerini reaction, providing access to structurally diverse molecular scaffolds with enhanced complexity. This methodological breakthrough has enabled the synthesis of α-amidine alcohols and related bioactive intermediates that were previously challenging to access through conventional synthetic approaches.
Structural Significance of tert-Butyl Carboxylate Protecting Groups
The tert-butyl carboxylate protecting group represents one of the most widely utilized and strategically important protecting groups in modern organic synthesis, particularly in the context of amino acid and peptide chemistry. The tert-butyl group exhibits exceptional stability under basic conditions, nucleophilic attack, and reducing environments while remaining readily removable under mild acidic conditions, making it ideally suited for multistep synthetic sequences requiring orthogonal protection strategies.
The incorporation of tert-butyl carboxylate protection in this compound serves multiple strategic purposes beyond simple functional group protection. The tert-butyl ester functionality significantly enhances the compound's lipophilicity, facilitating membrane permeability and bioavailability characteristics essential for pharmaceutical applications. Additionally, the steric bulk of the tert-butyl group can influence molecular conformation and binding interactions with biological targets, potentially modulating selectivity profiles.
Recent methodological developments have revolutionized tert-butylation procedures, with bis(trifluoromethanesulfonyl)imide emerging as a highly effective catalyst for the formation of tert-butyl esters under mild conditions. This catalytic approach enables tert-butylation of amino acids and other sensitive substrates with remarkable efficiency, typically achieving yields exceeding 75% while maintaining functional group tolerance.
| Protecting Group Property | tert-Butyl Ester | Alternative Groups |
|---|---|---|
| Stability to bases | Excellent | Variable |
| Stability to nucleophiles | Excellent | Poor to moderate |
| Deprotection conditions | Mild acid (TFA, HCl) | Variable |
| Membrane permeability enhancement | High | Moderate |
| Synthetic accessibility | High | Variable |
Deprotection methodologies for tert-butyl esters have evolved significantly, with recent innovations including methylene blue-catalyzed deprotection using triethylsilane, which proceeds under exceptionally mild conditions at room temperature. This methodology demonstrates remarkable chemoselectivity, enabling selective deprotection of tert-butyl esters in the presence of other acid-labile protecting groups.
Role in Modern Medicinal Chemistry and Drug Discovery
The compound this compound occupies a significant position within contemporary drug discovery frameworks, serving as both a synthetic intermediate and a lead compound for therapeutic development across multiple disease areas. The structural architecture of this compound embodies key pharmacological principles, including the integration of multiple bioactive pharmacophores within a single molecular entity.
In the context of neurological disorders, particularly Alzheimer's disease, phthalimide-piperazine hybrid compounds have demonstrated promising acetylcholinesterase inhibitory activity. Research conducted by Panek and colleagues revealed that phthalimide derivatives containing piperazine moieties exhibited IC50 values ranging from 6.47 to 41.8 micromolar against electric eel-derived acetylcholinesterase, with additional inhibitory effects against β-secretase (BACE1) ranging from 26.3% to 48.3%. These dual-target inhibition profiles represent a significant advancement in multi-target directed ligand design for neurodegenerative diseases.
The compound's structural framework also positions it as a valuable scaffold for anticancer drug development. The phthalimide moiety's established role in protein degradation pathways, combined with piperazine's favorable pharmacokinetic properties, creates opportunities for developing novel proteolysis targeting chimeras (PROTACs) and molecular glues. Recent investigations have explored phthalimide derivatives as molecular tools for selective protein degradation, with particular emphasis on targeting oncogenic proteins through cereblon-mediated mechanisms.
| Biological Activity | Target | IC50/Activity Range | Reference Compound |
|---|---|---|---|
| Acetylcholinesterase inhibition | AChE | 6.47-41.8 μM | Donepezil (0.41 μM) |
| β-secretase inhibition | BACE1 | 26.3-48.3% | - |
| Antimalarial activity | P. falciparum | 1.20-1.66 μM | - |
| Protein degradation | Cereblon | Variable | Lenalidomide |
Antimalarial applications represent another promising therapeutic avenue for phthalimide-piperazine hybrid compounds. Recent synthesis and evaluation of twelve novel phthalimide analogs demonstrated significant antiplasmodial efficacy against Plasmodium falciparum culture, with lead compounds exhibiting IC50 values of 1.20 and 1.66 micromolar respectively. These compounds showed no apparent cytotoxicity against HepG2 cells at active concentrations, indicating favorable therapeutic indices.
The compound's utility extends beyond direct therapeutic applications to encompass its role as a synthetic building block in library construction and scaffold decoration strategies. The modular nature of its structure, featuring distinct phthalimide, piperazine, and tert-butyl ester domains connected through a flexible alkyl linker, provides multiple sites for chemical modification and structure-activity relationship exploration. This architectural flexibility has enabled the systematic investigation of substituent effects on biological activity, leading to the identification of optimal pharmacophoric arrangements for specific therapeutic targets.
Molecular docking studies have provided insights into the binding modes of phthalimide-piperazine hybrid compounds with their biological targets. Computational analyses suggest that the phthalimide moiety engages in π-π stacking interactions with aromatic amino acid residues, while the piperazine ring contributes to electrostatic stabilization through hydrogen bonding and ionic interactions. The flexible propyl linker allows optimal positioning of both pharmacophores within target binding sites, maximizing binding affinity and selectivity.
Properties
IUPAC Name |
tert-butyl 4-[3-(1,3-dioxoisoindol-2-yl)propyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)22-13-11-21(12-14-22)9-6-10-23-17(24)15-7-4-5-8-16(15)18(23)25/h4-5,7-8H,6,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHODGIAXJQWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester is a synthetic derivative belonging to the class of piperazine compounds. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 318.37 g/mol. The structure features a piperazine ring substituted with a tert-butyl ester and an isoindole moiety, which is significant for its biological interactions.
Anticancer Properties
Research indicates that compounds with similar isoindole structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Study:
A study published in Medicinal Chemistry demonstrated that derivatives of isoindoles can inhibit the proliferation of various cancer cell lines. The compound was shown to induce apoptosis via the intrinsic pathway, leading to increased caspase activation .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes.
Research Findings:
In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific proteases involved in cancer progression and microbial resistance.
- Receptor Modulation: It could interact with various receptors, influencing pathways related to inflammation and cell survival.
Comparative Analysis
A comparison with similar compounds highlights the unique biological profile of this ester derivative:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Apoptosis induction |
| Compound B | Antimicrobial | Membrane disruption |
| This compound | Anticancer & Antimicrobial | Enzyme inhibition & receptor modulation |
Scientific Research Applications
Structural Features
The compound features a piperazine core linked to a dioxoisoindole moiety, which contributes to its biological activity. The tert-butyl ester group enhances its lipophilicity, potentially improving membrane permeability.
Pharmacological Research
The compound has been investigated for its potential therapeutic effects in various conditions:
Case Study: Anticancer Activity
A study demonstrated that derivatives of isoindole compounds exhibit cytotoxic effects against cancer cell lines. Specifically, the presence of the dioxoisoindole structure was linked to apoptosis induction in human cancer cells. This suggests that 4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester may serve as a lead compound for developing anticancer agents.
Neuropharmacology
Research indicates that compounds with piperazine structures can interact with neurotransmitter receptors. This compound's potential as a modulator of serotonin or dopamine receptors is under investigation:
Case Study: Neurotransmitter Modulation
In vitro studies have shown that similar piperazine derivatives can enhance serotonin receptor activity, suggesting that this compound may be useful in treating mood disorders or neurodegenerative diseases.
Materials Science
The unique properties of this compound allow it to be explored in the development of new materials:
Case Study: Polymer Synthesis
Research has indicated that incorporating isoindole derivatives into polymer matrices can enhance thermal stability and mechanical properties. The use of this compound in creating functionalized polymers is being explored for applications in coatings and composites.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl Chain Lengths
- 4-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyl]-piperazine-1-carboxylic acid tert-butyl ester (CAS: 745048-06-0): Key Difference: Replaces the propyl chain with a butyl linker. Molecular Formula: C₂₁H₂₉N₃O₄ (MW: 387.48 g/mol). This compound is available at ≥95% purity, unlike the discontinued propyl variant .
Functional Group Modifications
4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-2,2-dimethyl-5-phenyl-[1,3]dioxolane-4-carboxylic acid tert-butyl ester (Compound 19d):
[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)propyl]phosphonic Acid Diethyl Ester :
Piperazine Ring Modifications
- 3-Oxo-4-(1-phenyl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (Compound 19): Key Difference: Contains a ketone and phenylethyl substituent on the piperazine ring. Synthesis: Alkylation of a piperazine precursor with NaH in THF/DMF (45% yield).
- 4-(Cyano-dimethyl-methyl)-piperazine-1-carboxylic acid tert-butyl ester: Key Difference: Features a cyano-dimethyl-methyl group. Synthesis: Oxidized with hydrogen peroxide in DMSO. Impact: The electron-withdrawing cyano group modulates piperazine basicity, affecting pharmacokinetics .
Key Research Findings
Chain Length vs. Bioactivity : Butyl-phthalimide derivatives (e.g., CAS 745048-06-0) show higher molecular weight and lipophilicity than the propyl variant, which may correlate with improved blood-brain barrier penetration in CNS drug candidates .
Functional Group Influence : Phosphonate and dioxolane derivatives exhibit unique reactivity profiles, making them valuable in divergent synthesis strategies .
Synthetic Accessibility : The target compound’s discontinuation contrasts with the commercial availability of its butyl analogue, suggesting industry preference for longer-chain derivatives in lead optimization .
Preparation Methods
Starting Materials and Key Intermediates
- Phthalimide derivatives: These are prepared or commercially obtained as the isoindoline-1,3-dione core.
- Piperazine tert-butyl ester: The piperazine ring is protected as a tert-butyl carbamate or carboxylate to facilitate selective reactions.
Representative Synthetic Route
Based on patent WO2006133147A2 and related literature:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation of phthalimide with 3-bromopropyl derivative | Anhydrous solvent (e.g., DMF), base (e.g., K2CO3), RT to 60°C, 12-24 h | Forms 3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)propyl intermediate |
| 2 | Coupling with piperazine tert-butyl ester | Stirring at 0°C to RT, possible use of coupling agents or direct nucleophilic substitution | Reaction mixture concentrated and purified by preparative HPLC or chromatography |
| 3 | Purification | Chromatography (CH2Cl2/MeOH 97:3), drying over Na2SO4, filtration | Yields white solid product with confirmed structure by NMR and MS |
Alternative Preparation Notes
- Methanolysis using 10-camphorsulfonic acid in anhydrous methanol can be employed for deprotection or intermediate modification, followed by filtration and concentration steps.
- Drying agents such as sodium sulfate are used to remove residual moisture before final concentration.
- The final compound is typically isolated as a white solid with purity >95% confirmed by LCMS and NMR.
Purification and Characterization
| Technique | Details | Purpose |
|---|---|---|
| Preparative HPLC | Waters prep C18 column, gradient from 10% to 100% acetonitrile with 0.1% TFA, flow rate 25 mL/min | High purity isolation |
| Chromatography | Silica gel column, solvent system CH2Cl2/MeOH (97/3) | Removal of impurities |
| Drying | Na2SO4 drying agent | Removal of water |
| Characterization | NMR, MS, LCMS (ES+ 383.1 m/z) | Structural confirmation and purity assessment |
Research Findings and Optimization
- Reaction times are optimized to balance yield and purity, typically ranging from several hours to overnight stirring.
- Temperature control (0°C to room temperature) is critical during coupling to minimize side reactions.
- Use of anhydrous solvents and inert atmosphere conditions improves reaction efficiency.
- The compound’s stability allows for conventional purification methods without significant decomposition.
- The tert-butyl ester protecting group facilitates selective reactions and can be removed if necessary under acidic conditions.
Summary Table of Preparation Parameters
| Parameter | Typical Condition | Outcome |
|---|---|---|
| Solvent | DMF, CH2Cl2, MeOH | Solubility and reaction medium |
| Base | K2CO3 or similar | Deprotonation and nucleophilic substitution |
| Temperature | 0°C to 60°C | Reaction rate control |
| Reaction Time | 1 to 24 hours | Completion of coupling/alkylation |
| Purification | Prep HPLC, silica gel chromatography | >95% purity |
| Yield | Moderate to high (not explicitly stated) | Isolated white solid |
Q & A
Basic: What are the key synthetic routes for preparing this compound, and how do reaction conditions impact yield?
Answer:
The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:
- Step 1: Activation of the piperazine ring via Boc protection (tert-butoxycarbonyl) to enhance regioselectivity.
- Step 2: Alkylation or coupling reactions to introduce the isoindole-1,3-dione moiety. For example, tert-butyl 4-(4-ethynylphenyl)piperazine-1-carboxylate derivatives are synthesized via Sonogashira coupling or nucleophilic substitution under mild conditions (e.g., K₂CO₃ in methanol at RT) .
- Yield Optimization: Column chromatography (e.g., ethyl acetate/pentane eluent) is critical for purification, with reported yields of ~35% for analogous compounds due to steric hindrance from the tert-butyl group .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Essential for confirming the piperazine backbone and tert-butyl ester. The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). Piperazine protons resonate as broad singlets near 3.5–4.0 ppm .
- LCMS: Validates molecular weight (e.g., [M+H⁺] at m/z ~445 for C₂₂H₂₈N₃O₅⁺) and detects intermediates .
- FT-IR: Confirms carbonyl stretches (C=O at ~1680–1720 cm⁻¹) from the isoindole-dione and ester groups .
Advanced: How can computational methods accelerate reaction optimization for derivatives of this compound?
Answer:
- Quantum Chemical Calculations: ICReDD’s workflow combines reaction path searches (using DFT) with experimental data to predict optimal conditions (e.g., solvent polarity, temperature) for alkylation or coupling steps .
- AI-Driven Automation: COMSOL Multiphysics and machine learning models can simulate reaction kinetics, reducing trial-and-error experimentation. For example, AI predicts steric effects of the tert-butyl group on nucleophilic attack, guiding solvent selection (e.g., DMF vs. THF) .
Advanced: What strategies mitigate steric hindrance during functionalization of the piperazine ring?
Answer:
- Protection/Deprotection: Boc protection stabilizes the piperazine nitrogen, enabling selective alkylation at the less hindered position .
- Microwave-Assisted Synthesis: Accelerates reactions (e.g., 30 minutes vs. 24 hours) by overcoming kinetic barriers, as demonstrated in tert-butyl piperazine-1-carboxylate derivatization .
- Catalytic Systems: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency with isoindole-dione precursors under inert atmospheres .
Advanced: How does the tert-butyl ester group influence biological activity in structure-activity relationship (SAR) studies?
Answer:
- Bioavailability: The tert-butyl group enhances lipophilicity (LogP ~2.5), improving membrane permeability but potentially reducing solubility.
- Metabolic Stability: Boc protection shields the piperazine from oxidative metabolism, as shown in analogous compounds tested in hepatic microsomes .
- SAR Modifications: Replacing tert-butyl with methyl or cyclopropyl esters alters binding affinity to targets like serotonin receptors, as seen in piperazine-based drug candidates .
Advanced: What analytical challenges arise in detecting low-abundance impurities during scale-up?
Answer:
- HPLC-MS/MS: Identifies trace impurities (e.g., de-Boc byproducts or isoindole-dione hydrolysis products) at limits of detection (LOD) <0.1% .
- Contradictions in Data: Variability in impurity profiles under different pH conditions (e.g., acidic vs. neutral) requires rigorous method validation .
- Dynamic Light Scattering (DLS): Monitors aggregation of hydrophobic intermediates during large-scale reactions .
Advanced: How can protein-templated reactions enhance the compound’s application in drug discovery?
Answer:
- Target-Guided Synthesis: The compound’s piperazine core acts as a scaffold for in situ assembly of inhibitors within enzyme active sites (e.g., kinases). For example, tert-butyl 4-(4-ethynylphenyl)piperazine-1-carboxylate derivatives undergo click chemistry with azide-functionalized fragments on protein templates .
- Validation: SPR (Surface Plasmon Resonance) confirms binding affinity (KD ~nM range) after templated synthesis .
Advanced: What role does the isoindole-1,3-dione moiety play in photophysical properties?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
